(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes a (Z)-configured benzylidene moiety at position 5 (2-chloro-6-fluorophenyl substituent) and a 4-fluorophenyl group at position 2 (Figure 1). The compound’s synthesis typically involves condensation reactions between thiazolo-triazolone precursors and substituted benzaldehyde derivatives under basic conditions, followed by crystallization for structural verification .
Properties
Molecular Formula |
C17H8ClF2N3OS |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H8ClF2N3OS/c18-12-2-1-3-13(20)11(12)8-14-16(24)23-17(25-14)21-15(22-23)9-4-6-10(19)7-5-9/h1-8H/b14-8- |
InChI Key |
YEEZILFFJXYQMD-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the condensation of appropriate benzylidene and phenyl derivatives with thiazolotriazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or sodium acetate. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” can undergo various chemical reactions, including:
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds related to (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance:
- Mechanism of Action : Research indicates that this compound can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) production and activating caspase pathways. In a study involving human cancer cell lines A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon), the compound demonstrated significant cytotoxicity at micromolar concentrations. It effectively decreased cell viability and metabolism while enhancing caspase-3 activity, suggesting a mechanism involving PPARγ-dependent pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes critical in various biochemical pathways:
- Carbonic Anhydrase Inhibition : A related study synthesized derivatives that exhibited potent inhibition against multiple isoforms of human carbonic anhydrase (CA). These compounds displayed nanomolar range inhibition due to the presence of a sulfonamide group acting as a zinc-binding moiety. Although not directly tested on (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one itself, the structural similarities suggest potential enzyme inhibition capabilities .
Other Pharmacological Activities
Beyond anticancer and enzyme inhibition applications, compounds within this class have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties against various pathogens. The structural framework of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may lend itself to similar activities due to the presence of halogenated phenyl groups that can enhance lipophilicity and membrane permeability.
Summary of Research Findings
The following table summarizes key findings regarding the applications of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
Mechanism of Action
The mechanism of action of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of thiazolo-triazolone derivatives, which exhibit structural diversity through variations in substituents and isomerism. Key analogs include:
(5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 606955-49-1)
- Structural Difference : The (E)-isomer configuration at the benzylidene double bond contrasts with the (Z)-isomer in the target compound. This geometric distinction may alter molecular planarity and intermolecular interactions .
- Substituent Impact : The 3-fluorobenzylidene and 4-chlorophenyl groups increase lipophilicity compared to the target compound’s 2-chloro-6-fluorobenzylidene and 4-fluorophenyl substituents.
Compounds 2h, 2i, 2j, 2k () Core Modifications: These analogs retain the thiazolo-triazolone core but feature substituents such as furan-2-ylmethylene (2j) or thiophen-2-ylmethylene (2k). For instance, 2h (with a 4-chlorophenylacetamide side chain) showed moderate activity, suggesting that halogenation and side-chain bulk influence efficacy .
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 609794-90-3)
- Substituent Effects : The 2-propoxybenzylidene group introduces alkoxy functionality, enhancing solubility but reducing halogen-driven electrophilicity compared to the target compound’s chloro-fluoro substituents .
Crystallographic and Analytical Insights
- The target compound’s isostructural analogs () crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit.
- SHELX software () is frequently employed for structural refinement in such studies, ensuring high accuracy in determining Z/E configurations and molecular conformations .
Methodological Considerations for Comparison
Compound similarity assessments () rely on structural descriptors (e.g., substituent electronegativity, topology) and physicochemical parameters (e.g., logP, polar surface area). For the target compound, the 2-chloro-6-fluoro substitution pattern may confer unique electronic effects compared to mono-halogenated or alkoxy-substituted analogs .
Biological Activity
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H15ClFN3O2S
- Molecular Weight : 415.877 g/mol
- CAS Number : 618076-80-5
The compound features a thiazole and triazole ring system, which is associated with various pharmacological activities. The presence of fluorine and chlorine substituents enhances its biological profile by affecting lipophilicity and electronic properties.
Biological Activity Overview
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes.
- Anticancer : Induction of apoptosis in cancer cell lines.
- Antioxidant : Scavenging reactive oxygen species (ROS).
Antimicrobial Activity
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. For instance:
- A series of synthesized compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against tested organisms .
- The compound's structural features contribute to its ability to penetrate microbial membranes effectively.
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound can be attributed to its ability to inhibit COX enzymes:
- In vivo studies indicated that certain derivatives provided up to 67% protection compared to indomethacin's 47% at equivalent doses .
- The inhibition rates for COX-1 and COX-2 ranged from 0% to 93%, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various studies:
- Compounds have shown selective cytotoxicity towards cancer cell lines with IC50 values in the micromolar range .
- Mechanistic studies suggest that these compounds induce apoptosis through mitochondrial pathways.
Antioxidant Properties
Antioxidant activity has been assessed through various assays:
- Compounds demonstrated significant ROS scavenging activity, which is crucial for protecting cells from oxidative stress .
- The antioxidant efficacy correlates with the presence of electron-withdrawing groups like fluorine and chlorine.
Case Studies
Several case studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Study on Antimicrobial Efficacy : A novel derivative was tested against Gram-positive and Gram-negative bacteria showing promising results with MIC values significantly lower than standard antibiotics.
Compound MIC (µg/mL) Target Organism Compound A 25 E. coli Compound B 10 S. aureus -
Anti-inflammatory Assessment : In a murine model of inflammation, treatment with the compound resulted in reduced paw edema comparable to existing anti-inflammatory drugs.
Treatment Group Edema Reduction (%) Control 10 Indomethacin 47 Compound C 67
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
